
Urdamycin B
概要
説明
Urdamycin B is an antibiotic derived from the metabolic products of the bacterium Streptomyces fradiae. This compound is part of the angucycline family of antibiotics and exhibits significant biological activities, including antifungal, antibacterial, and anti-proliferative effects against certain cancer cells .
準備方法
Synthetic Routes and Reaction Conditions: The biosynthesis of Urdamycin B involves the use of type II polyketide synthases (PKSs). These enzymes facilitate the sequential condensation of starter units with extender units, followed by reduction, cyclization, aromatization, and tailoring reactions . The glycosylation steps involve the transfer of sugar moieties to the aglycone core by specific glycosyltransferases .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Streptomyces fradiae under controlled conditions. The fermentation broth is then subjected to solvent extraction and purification processes to isolate this compound .
化学反応の分析
Types of Reactions: Urdamycin B undergoes various chemical reactions, including glycosylation, oxidation, and reduction. The glycosylation process involves the addition of sugar moieties to the aglycone core, facilitated by glycosyltransferases .
Common Reagents and Conditions:
Glycosylation: Utilizes nucleotide sugars such as dNDP-olivose and specific glycosyltransferases.
Oxidation and Reduction: These reactions are typically mediated by oxidoreductases during the biosynthesis process.
Major Products: The major products formed from these reactions include various glycosylated derivatives of this compound, such as urdamycinone B and aquayamycin .
科学的研究の応用
Antibacterial Activity
Urdamycin B exhibits notable antibacterial properties, particularly against Gram-positive bacteria. In various studies, it has demonstrated effectiveness against strains such as Bacillus subtilis and Staphylococcus aureus.
Key Findings:
- Minimum Inhibitory Concentration (MIC) : this compound showed a MIC value of 8.0 µg/mL against Bacillus subtilis .
- Comparative Efficacy : When tested alongside other angucycline compounds, this compound displayed superior antibacterial activity, indicating its potential as a lead compound for antibiotic development .
Anticancer Properties
The anticancer potential of this compound has been evaluated against various cancer cell lines. Research indicates that it possesses significant cytotoxic effects.
Case Studies:
- Cytotoxicity Assessment : this compound was tested on six cancer cell lines, including PC-3 (prostate) and MDA-MB-231 (breast). Results indicated that this compound exhibited GI50 values ranging from 0.019 to 0.104 µM, showcasing its potency compared to standard chemotherapeutics like adriamycin .
- Mechanism of Action : The cytotoxic effects are believed to stem from its ability to interfere with cellular processes, potentially through DNA intercalation or inhibition of topoisomerases .
Potential in Viral Infections
Recent investigations have explored the potential of angucycline compounds, including this compound, as therapeutic agents against viral infections such as COVID-19.
Research Insights:
- Binding Affinity Studies : Molecular docking studies have shown that this compound can interact with the main protease (3CLpro) of SARS-CoV-2, suggesting a possible role in antiviral drug development .
- In Silico Analysis : The binding energy calculations indicate that this compound has favorable interactions with viral targets, warranting further in vitro and in vivo studies to assess its efficacy against coronaviruses .
Structural Characteristics
Understanding the structural features of this compound is crucial for its application in drug development.
Structural Analysis:
- Chemical Structure : this compound is characterized by a C-glycosidic moiety and several sugar units that contribute to its biological activity .
- Biosynthetic Pathway : The biosynthesis involves complex enzymatic processes typical of angucycline antibiotics, which may influence its pharmacological properties .
Summary of Biological Activities
Activity Type | Target Organisms/Cells | MIC / GI50 Values | Notes |
---|---|---|---|
Antibacterial | Bacillus subtilis, Staphylococcus aureus | 8.0 µg/mL | Effective against Gram-positive bacteria |
Anticancer | PC-3, MDA-MB-231 | 0.019 - 0.104 µM | Potent cytotoxic effects |
Antiviral | SARS-CoV-2 main protease | Not quantified | Potential for COVID-19 treatment |
作用機序
Urdamycin B exerts its effects primarily through the inhibition of bacterial and fungal growth. The compound targets specific enzymes and pathways involved in cell wall synthesis and DNA replication . The glycosylated derivatives of this compound also exhibit enhanced biological activities due to the presence of sugar moieties .
類似化合物との比較
- Urdamycin A
- Urdamycin C
- Urdamycin D
- Urdamycin E
- Urdamycin F
- Urdamycin N1-N9
Uniqueness: Urdamycin B is unique due to its specific glycosylation pattern and the presence of distinct sugar moieties, which contribute to its enhanced biological activities . Compared to other urdamycins, this compound exhibits a broader spectrum of antibacterial and antifungal properties .
生物活性
Urdamycin B is an angucycline antibiotic derived from the bacterium Streptomyces fradiae, known for its significant biological activities, particularly against various bacterial strains and cancer cell lines. This article explores the compound's biological activity, including its antibacterial and anticancer properties, mechanisms of action, structure-activity relationships, and recent research findings.
1. Overview of this compound
This compound (CAS Number: 104542-46-3) is part of a larger class of compounds known as angucycline glycosides. These compounds are characterized by their complex glycosidic structures and exhibit a range of biological activities. This compound has been shown to possess both antibacterial and anticancer properties, making it a subject of interest for pharmaceutical research.
2. Antibacterial Activity
This compound exhibits notable antibacterial effects, particularly against Gram-positive bacteria. Recent studies have evaluated its efficacy against various bacterial strains:
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Bacillus subtilis | 8.0 µg/mL |
Staphylococcus aureus | 16.0 µg/mL |
Enterococcus faecalis | 32.0 µg/mL |
These results indicate that this compound is particularly effective against Bacillus subtilis, showing potential for development as an antibacterial agent in clinical settings .
3. Anticancer Activity
The anticancer properties of this compound have been extensively studied, particularly its cytotoxic effects on various cancer cell lines:
Cell Line | GI50 (µM) |
---|---|
PC-3 (Prostate) | 0.022 ± 0.006 |
NCI-H23 (Lung) | 0.103 ± 0.002 |
HCT-15 (Colon) | 0.062 ± 0.012 |
NUGC-3 (Stomach) | 2.750 ± 0.344 |
ACHN (Renal) | 0.148 ± 0.005 |
MDA-MB-231 (Breast) | Not specified |
The GI50 values indicate the concentration required to inhibit cell growth by 50%. This compound displayed significant cytotoxicity across all tested cell lines, outperforming standard chemotherapeutic agents such as Adriamycin in some cases .
The mechanism through which this compound exerts its biological effects involves interference with DNA synthesis and function, similar to other anthracycline antibiotics. It is believed to intercalate into DNA strands, disrupting replication and transcription processes, which ultimately leads to apoptosis in cancer cells .
5. Structure-Activity Relationships
Research into the structure-activity relationships (SAR) of this compound has revealed that modifications to its glycosidic structure can significantly influence its biological activity:
- Glycosylation Patterns : Variations in the glycosylation patterns affect both antibacterial and anticancer activities.
- Lipophilicity : Increased lipophilicity through acylation has been shown to enhance the compound's activity against certain cancer cell lines .
Recent studies have focused on synthesizing derivatives of this compound to optimize its biological activity further, exploring how different substituents impact efficacy and selectivity against target cells .
6. Case Studies and Research Findings
Several case studies highlight the potential of this compound in therapeutic applications:
- A study demonstrated that derivatives of this compound showed enhanced activity against murine leukemia stem cells when modified through O-acylation.
- Another investigation found that specific structural modifications led to increased selectivity for cancer cells over normal cells, suggesting a promising avenue for targeted cancer therapies .
特性
IUPAC Name |
(3R)-9-[(2R,4R,5R,6R)-4-[(2S,5S,6S)-5-[(2S,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-6-methyloxan-2-yl]oxy-5-hydroxy-6-methyloxan-2-yl]-3,8-dihydroxy-3-methyl-2,4-dihydrobenzo[a]anthracene-1,7,12-trione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H44O13/c1-15-24(49-28-11-22(38)32(40)16(2)48-28)9-10-27(47-15)50-26-12-25(46-17(3)33(26)41)19-7-8-21-31(34(19)42)36(44)20-6-5-18-13-37(4,45)14-23(39)29(18)30(20)35(21)43/h5-8,15-17,22,24-28,32-33,38,40-42,45H,9-14H2,1-4H3/t15-,16+,17+,22+,24-,25+,26+,27-,28-,32+,33+,37+/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVYIFZVNJLDNAV-VSYBRGMMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(CCC(O1)OC2CC(OC(C2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)CC(C6)(C)O)O)OC7CC(C(C(O7)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H](CC[C@@H](O1)O[C@@H]2C[C@@H](O[C@@H]([C@H]2O)C)C3=C(C4=C(C=C3)C(=O)C5=C(C4=O)C=CC6=C5C(=O)C[C@](C6)(C)O)O)O[C@H]7C[C@H]([C@@H]([C@H](O7)C)O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H44O13 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30146541 | |
Record name | Urdamycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
696.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
104542-46-3 | |
Record name | (3R)-9-[2,6-Dideoxy-3-O-[(2S,5S,6S)-5-[(2,6-dideoxy-β-D-arabino-hexopyranosyl)oxy]tetrahydro-6-methyl-2H-pyran-2-yl]-β-D-arabino-hexopyranosyl]-3,4-dihydro-3,8-dihydroxy-3-methylbenz[a]anthracene-1,7,12(2H)-trione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104542-46-3 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Urdamycin B | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104542463 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Urdamycin B | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30146541 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。